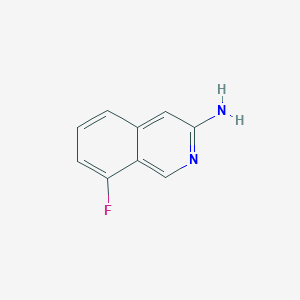

8-Fluoroisoquinolin-3-amine

Description

Significance of Fluorine Incorporation in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. smolecule.com Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.com For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. smolecule.com Furthermore, the C-F bond can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

Overview of Isoquinoline (B145761) Scaffold in Chemical Biology and Organic Synthesis

The isoquinoline scaffold is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a "privileged scaffold" in drug discovery, as it is present in a vast number of natural products (like papaverine (B1678415) and berberine) and synthetic compounds with a broad spectrum of biological activities. smolecule.comchemenu.com Isoquinoline derivatives have been developed as anticancer, antimicrobial, and antihypertensive agents, among others. smolecule.com The planar nature of the isoquinoline ring allows for significant π-π stacking interactions with biological macromolecules, while its nitrogen atom can act as a hydrogen bond acceptor, making it a versatile core for designing enzyme inhibitors and receptor ligands. smolecule.com

Rationale for Focused Research on 8-Fluoroisoquinolin-3-amine

While specific research on this compound is not extensively published, the rationale for its synthesis and potential investigation can be inferred from studies on closely related analogues. Halogenated isoquinolin-3-amines are explored as key intermediates in the development of kinase inhibitors. google.comchemshuttle.com The amine group at the 3-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of kinases, while the fluorine at the 8-position can modulate the molecule's electronic properties and membrane permeability. smolecule.com

For example, related compounds such as 7-Chloro-8-fluoroisoquinolin-3-amine have been investigated for their potential in oncology, specifically as inhibitors of Abelson tyrosine kinase (ABL1). smolecule.com Similarly, other isomers like 8-amino-7-fluoroisoquinolin-3-yl derivatives have been structurally characterized as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. pdbj.org

A study detailing the synthesis of the related precursor, 8-fluoro-3,4-dihydroisoquinoline, highlights its utility as a versatile building block for creating more complex molecules for potential use as central nervous system drug candidates. mdpi.comnih.gov The synthesis of 8-aminoisoquinolines has been documented starting from 8-bromoisoquinoline (B29762) via methods like the Buchwald-Hartwig amination. mdpi.com However, a specific, peer-reviewed synthesis protocol for this compound is not described in these papers.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTYKLXYDJBGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The utility of 8-Fluoroisoquinolin-3-amine as a synthetic intermediate stems from the distinct reactivity of its functional groups. The amino group can undergo a range of common transformations, such as acylation and alkylation, while the fluorine atom can be replaced via nucleophilic aromatic substitution reactions. nih.govresearchgate.net This dual reactivity allows for the systematic construction of diverse molecular scaffolds.

One significant application is in the synthesis of substituted tetrahydroisoquinolines. The isoquinoline (B145761) core can be reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) framework, a privileged structure found in many biologically active compounds. nih.gov For instance, derivatives of 8-amino-tetrahydroisoquinolines are explored as potential candidates for central nervous system drugs. nih.govresearchgate.net The fluorine atom at the 8-position can be exchanged with various amine nucleophiles, a transformation that provides a route to 1,8-disubstituted tetrahydroisoquinoline derivatives. nih.gov

The amino group at the 3-position serves as a key handle for building out more complex heterocyclic systems. In the broader context of heterocyclic chemistry, amino-substituted heterocycles like 2-aminothiophenes and 5-aminouracil (B160950) are well-established precursors for constructing fused ring systems such as pyrimidines and quinolines through condensation and cyclization reactions. researchgate.netnih.gov By analogy, the 3-amino group of 8-fluoroisoquinoline (B92601) can be expected to participate in similar annulation strategies, enabling the synthesis of novel polycyclic aromatic systems.

| Reactive Site | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| 3-Amino Group | Acylation / Alkylation | Amides, Substituted Amines | Introduction of new functional groups and side chains. uomustansiriyah.edu.iq |

| 8-Fluoro Group | Nucleophilic Aromatic Substitution | 8-Substituted Isoquinolines (e.g., with O, N, S nucleophiles) | Modification of the carbocyclic ring. nih.gov |

| Isoquinoline Ring | Reduction | Tetrahydroisoquinolines | Access to saturated heterocyclic cores with biological relevance. nih.govresearchgate.net |

| 3-Amino Group | Condensation / Cyclization | Fused Polycyclic Heterocycles | Construction of complex, novel ring systems. researchgate.netnih.gov |

Role in Ligand Design and Coordination Chemistry

While specific studies detailing the coordination chemistry of this compound are not widely prevalent, its molecular structure suggests a strong potential for application in ligand design. The arrangement of the isoquinoline ring nitrogen and the exocyclic 3-amino group makes it a candidate for acting as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion.

This chelating motif is analogous to other well-studied bidentate nitrogen ligands. For example, 8-aminoquinoline (B160924) is a classic chelating agent used extensively in coordination chemistry and as a directing group in C-H activation catalysis, where its ability to coordinate to a metal center is fundamental to its function. researchgate.net Similarly, 8-hydroxyquinoline (B1678124) and its derivatives are renowned for their ability to form stable complexes with a wide array of metal ions, finding use in applications from analytical chemistry to materials science. semanticscholar.orgresearchgate.net

The potential of this compound to act as a ligand is based on the presence of two nitrogen donor atoms positioned for chelation. The fluorine atom at the 8-position would likely exert an electronic influence on the isoquinoline ring, potentially modulating the coordination properties of the ligand compared to its non-fluorinated analogs. This could influence the stability and the electronic and steric properties of the resulting metal complexes.

| Compound | Potential Donor Atoms | Chelate Ring Size | Established Applications |

|---|---|---|---|

| This compound | Isoquinoline N, Amino N | 5-membered | Potential ligand |

| 8-Aminoquinoline | Quinoline (B57606) N, Amino N | 5-membered | Chelating agent, directing group in catalysis. researchgate.net |

| 8-Hydroxyquinoline | Quinoline N, Hydroxyl O | 5-membered | Chelating agent, component in OLEDs, therapeutic agent research. semanticscholar.org |

Incorporation into Functional Molecules and Materials

The unique electronic properties and rigid structure of the isoquinoline core make this compound an attractive building block for the development of functional organic materials. Heterocyclic compounds, particularly those with extended π-systems and heteroatoms, are central to the design of materials for electronics and photonics.

A pertinent example is the widespread use of 8-hydroxyquinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). semanticscholar.org The photophysical properties of these materials are heavily dependent on the nature of the quinoline core and its substituents. Given this precedent, the 8-fluoroisoquinoline scaffold is a plausible candidate for similar applications. The introduction of the fluorine and amine groups can significantly alter the frontier molecular orbital energies (HOMO/LUMO), which in turn influences the charge injection, transport, and emission characteristics of a material.

Furthermore, the 3-amino group provides a convenient point of attachment for extending the conjugated system or for linking the isoquinoline core to other molecular units. This allows for the rational design of more complex structures, such as organic semiconductors or fluorescent probes. For instance, the amine could be used to synthesize larger π-conjugated molecules or to attach the chromophore to a biomolecule for sensing applications. The inherent fluorescence potential of the isoquinoline ring system, modulated by its substituents, makes it a promising platform for developing new functional dyes and probes.

Investigation of Biological Activities Through Mechanistic and in Vitro Studies

Enzyme Inhibition Studies of 8-Fluoroisoquinolin-3-amine Derivatives

Enzyme inhibition is a critical area of drug discovery, with many therapeutic agents acting through the modulation of enzyme activity.

Kinase Inhibition Assays (e.g., HPK1, other protein kinases)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. nih.gov The development of small molecule inhibitors of HPK1 is an active area of research. nih.gov

However, a comprehensive search of scientific databases did not yield specific studies detailing the inhibition of HPK1 or other protein kinases by this compound or its derivatives. While research has been published on various kinase inhibitors containing quinazoline (B50416) or pyrazolo[4,3-f]quinoline cores, nih.govresearchgate.netnih.gov and some have shown potent inhibition of kinases like Aurora A and FLT3, nih.govnih.gov there is no direct evidence linking this compound derivatives to this activity. For instance, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated inhibitory activity against Aurora A kinase, with an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line. nih.gov Another study identified 3H-pyrazolo[4,3-f]quinoline-based compounds as potent inhibitors of FLT3 kinase, with IC50 values in the nanomolar range. nih.gov

No specific data is publicly available for the kinase inhibitory activity of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition Investigations

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.govnih.gov The potential of various heterocyclic compounds as MAO inhibitors has been explored. For example, a series of anilide derivatives were evaluated as selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Similarly, novel thiosemicarbazone derivatives have been identified as potent and non-cytotoxic MAO-B inhibitors. nih.gov

Despite the investigation of other nitrogen-containing heterocyclic scaffolds, there is a lack of published research on the MAO inhibitory properties of this compound and its derivatives.

No specific data is publicly available for the monoamine oxidase inhibitory activity of this compound derivatives.

In Vitro Antimicrobial Activity Assessments

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Quinoline (B57606) and isoquinoline (B145761) derivatives have historically been a source of antimicrobial compounds.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have reported the antibacterial activity of quinoline derivatives. For instance, novel 8-hydroxyquinoline (B1678124) derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 10⁻⁶ mg/mL. nih.govscienceopen.com Another study on 8-chloro-quinolones also reported antibacterial activity against various microorganisms. researchgate.net

However, specific data on the antibacterial activity of this compound derivatives is not available in the current body of scientific literature.

No specific data is publicly available for the in vitro antibacterial activity of this compound derivatives.

Antifungal and Antimalarial Activity Profiling

The quinoline scaffold is present in several antifungal and antimalarial drugs. Studies on fluorinated quinoline analogs have demonstrated good antifungal activity against various fungal strains. nih.gov For example, some 8-fluoro-2,3-dimethylquinolin-4-yl benzoates showed over 80% inhibition of S. sclerotiorum at a concentration of 50 μg/mL. nih.gov Additionally, 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have been synthesized and shown to have promising antifungal activity, with some compounds exhibiting MIC values as low as ≤ 0.0313 μg/mL against certain fungal pathogens. nih.gov

In the context of antimalarial research, new amino analogues of amodiaquine, a quinoline-containing drug, have shown activity against both chloroquine-sensitive and -resistant strains of P. falciparum, with IC50 values in the nanomolar range. researchgate.net Furthermore, 6-chloro-2-arylvinylquinolines have been evaluated for their antimalarial efficacy. nih.gov

Despite these findings for related structures, there is no published data on the antifungal or antimalarial activity of this compound or its derivatives.

No specific data is publicly available for the in vitro antifungal or antimalarial activity of this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features required for its desired effect.

For the broader class of quinoline and isoquinoline derivatives, extensive SAR studies have been conducted. nih.govresearchgate.netresearchgate.net These studies have highlighted the importance of the substitution pattern on the heterocyclic ring system. For example, in a study of 8-hydroxyquinoline-derived Mannich bases, the introduction of a chlorine atom at the R5 position of the quinoline scaffold was found to increase both toxicity and selectivity against multidrug-resistant cancer cells. nih.gov Conversely, replacing the chloro-substituent with a nitro-group, while slightly increasing toxicity, eliminated the selectivity. nih.gov

In the context of this compound, the fluorine atom at the 8-position is expected to significantly influence its biological activity. Halogen substituents, particularly fluorine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net Studies on other quinoline derivatives have shown that the introduction of a fluorine atom can enhance inhibitory effects. nih.gov

The position and nature of the amine group are also critical. In studies of aminoisoquinoline benzamides, modifications of the aminoisoquinoline core to an aminoquinoline or aminoquinazoline resulted in the loss of FLT3 and Src-family kinase binding, indicating the importance of the isoquinoline scaffold for this specific activity. nih.gov The SAR of curcumin (B1669340) and its analogs also underscores the importance of specific functional groups for anticancer activity. nih.gov

A hypothetical SAR study for this compound analogs could involve the modifications shown in the table below, with the goal of understanding the impact of these changes on cytotoxic activity.

| R1 (Position 8) | R2 (Position 3) | Expected Impact on Activity (Hypothetical) |

| -F | -NH2 | Baseline activity |

| -Cl, -Br | -NH2 | May increase lipophilicity and potency |

| -OCH3 | -NH2 | May alter electronic properties and binding |

| -F | -NH-Alkyl | Could affect solubility and target interaction |

| -F | -N(Alkyl)2 | May further modify physicochemical properties |

Receptor Binding and Modulation Studies (in vitro)

In vitro receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a receptor or an enzyme. This is a crucial step in identifying the direct molecular target of a drug candidate and in understanding its mechanism of action.

While specific receptor binding data for this compound is not widely published, the findings from related compounds suggest potential targets. For instance, the inhibition of kinases like Aurora A, FLT3, and Src-family kinases by structurally similar molecules indicates that this compound and its analogs could potentially bind to the ATP-binding site of these or other kinases. nih.govnih.gov

The methodology for such studies often involves competitive binding assays. For example, in the study of fluorotamoxifen analogues, the binding affinity to estrogen receptors was determined by measuring their ability to displace radiolabeled estradiol. nih.gov A similar approach could be employed to investigate the binding of this compound to a panel of kinases or other potential cancer-related targets. The results of such assays are typically reported as IC50 or Ki values, which quantify the binding affinity.

The following table illustrates the kind of data that would be generated from such a study for a hypothetical analog of this compound.

| Compound | Target Kinase | Binding Affinity (IC50, nM) |

| Analog X | Kinase A | 50 |

| Analog X | Kinase B | 250 |

| Analog Y | Kinase A | 150 |

| Analog Y | Kinase B | 80 |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 8-Fluoroisoquinolin-3-amine, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, six aromatic proton signals and a signal for the amine protons are expected.

The protons on the pyridine (B92270) ring (H-1 and H-4) are anticipated to appear at the most downfield positions due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-5, H-6, H-7) will have their chemical shifts influenced by the electron-withdrawing fluorine atom at the C8 position. The H-7 proton, being ortho to the fluorine, is expected to be the most deshielded among the benzenoid protons. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

A key feature will be the observation of heteronuclear coupling between the fluorine atom and nearby protons. A significant three-bond coupling (³JHF) is expected between F-8 and H-7, and a smaller four-bond coupling (⁴JHF) may be observed between F-8 and H-6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~8.8 - 9.0 | Singlet (s) | - |

| H-4 | ~7.0 - 7.2 | Singlet (s) | - |

| H-5 | ~7.6 - 7.8 | Doublet (d) | JH5-H6 ≈ 8.0 |

| H-6 | ~7.3 - 7.5 | Triplet (t) | JH6-H5 ≈ 8.0, JH6-H7 ≈ 8.0 |

| H-7 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH7-H6 ≈ 8.0, ³JH7-F8 ≈ 9.0 |

| NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | - |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the isoquinoline (B145761) ring system. The chemical shifts are influenced by the electronegativity of the attached nitrogen and fluorine atoms, as well as resonance effects.

The carbon atom directly bonded to the fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF) and its signal will appear as a doublet. acdlabs.comlibretexts.org This is a definitive feature for identifying the position of fluorination. The carbon bearing the amine group (C-3) will be shielded relative to its position in unsubstituted isoquinoline. Carbons adjacent to the C-F bond (C-7 and C-8a) will also show smaller two-bond (²JCF) couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~150 | Singlet (s) | - |

| C-3 | ~155 | Singlet (s) | - |

| C-4 | ~110 | Singlet (s) | - |

| C-4a | ~135 | Singlet (s) | - |

| C-5 | ~128 | Doublet (d) | ³JCF ≈ 3-5 |

| C-6 | ~125 | Singlet (s) | - |

| C-7 | ~120 | Doublet (d) | ²JCF ≈ 20-25 |

| C-8 | ~160 | Doublet (d) | ¹JCF ≈ 240-260 |

| C-8a | ~130 | Doublet (d) | ²JCF ≈ 15-20 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom at the C-8 position. The chemical shift for an aryl fluoride typically falls within a well-defined range. publish.csiro.au The signal would be split into a multiplet, primarily a doublet of doublets, due to coupling with the ortho proton (H-7) and the meta proton (H-6).

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-8 | -110 to -125 | Doublet of doublets (dd) | ³JFH7 ≈ 9.0, ⁴JFH6 ≈ 5.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the benzenoid ring (H-5 to H-6, H-6 to H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for all CH groups based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure. It shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

From H-1 to C-3 and C-8a, confirming the pyridine ring structure.

From the NH₂ protons to C-3 and C-4, confirming the position of the amine group.

From H-7 to C-8 and C-5, confirming the assignments on the fluorinated ring.

From H-5 to C-4, C-7, and C-8a, linking the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula. The high resolution allows for differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be expected to provide a mass measurement accurate to within a few parts per million (ppm) of the theoretical value.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Calculated Monoisotopic Mass ([M]+) | 162.0600 u |

| Expected Ion ([M+H]⁺) | 163.0678 u |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the primary amine, the aromatic system, and the carbon-fluorine bond.

The primary amine group (NH₂) is expected to show two distinct N-H stretching bands (one asymmetric, one symmetric) in the 3300-3500 cm⁻¹ region. orgchemboulder.comwpmucdn.com An N-H bending (scissoring) vibration should also be visible around 1580-1650 cm⁻¹. orgchemboulder.com The aromatic C=C and C=N stretching vibrations of the isoquinoline core will produce a series of sharp bands in the 1400-1620 cm⁻¹ region. Finally, a strong, characteristic absorption due to the C-F stretch is expected in the fingerprint region, typically around 1200-1280 cm⁻¹. vscht.cz

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1620 | Medium-Strong (multiple bands) |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

| C-F Stretch | Aryl Fluoride | 1200 - 1280 | Strong |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For this compound, obtaining a single crystal of suitable quality would allow for the absolute confirmation of its molecular structure.

The analysis of the resulting diffraction pattern provides exact data on bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the isoquinoline ring. Furthermore, it reveals critical information about the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal lattice packing. nih.gov While X-ray crystallography is the definitive technique for solid-state structure determination, publicly accessible crystallographic data for this compound is not available at this time. However, the theoretical data it would yield are outlined in the table below.

Table 1: Potential Data Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-F, C-N, C=C). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Forces | Details on hydrogen bonds (e.g., from the -NH2 group) and other non-covalent interactions. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and degradation products, thereby enabling accurate purity assessment and isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound. Given the compound's aromatic nature and polarity, reversed-phase HPLC is the most suitable approach.

In this method, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. The isoquinoline ring system is strongly UV-active, making a Diode Array Detector (DAD) or a standard UV detector highly effective for detection. For enhanced sensitivity and structural confirmation of impurities, a mass spectrometer (LC-MS) can be coupled with the HPLC system.

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C8 column | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). | Elutes the compound and impurities from the column. |

| Detector | UV/Vis or Diode Array Detector (DAD) at an absorption maximum (e.g., ~240 nm). nih.gov | Detects and quantifies UV-active compounds. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging. Primary amines are highly polar and can interact strongly with the GC column's stationary phase, leading to poor peak shapes (tailing) and potential thermal degradation in the heated injector. iu.edulabrulez.comvt.edu

To overcome these issues and make the compound amenable to GC-MS analysis, a derivatization step is necessary. iu.eduemerypharma.com Derivatization involves chemically modifying the amine group to replace the active hydrogen atoms with more stable, less polar functional groups. iu.edu This process increases the compound's volatility and thermal stability, resulting in improved chromatographic performance. iu.edunih.gov The resulting derivative can then be readily analyzed by GC-MS, which provides both retention time data for separation and a mass spectrum for structural identification.

Common derivatization strategies for primary amines include acylation or silylation. iu.edu

Table 3: Potential Derivatization Reagents for GC-MS Analysis of this compound

| Reagent Class | Example Reagent | Resulting Derivative | Benefit |

|---|---|---|---|

| Acylating Agent | Trifluoroacetic anhydride (TFAA) | N-(8-fluoroisoquinolin-3-yl)-2,2,2-trifluoroacetamide | Highly volatile and stable trifluoroacetyl derivative. iu.edu |

| Acylating Agent | Heptafluorobutyric anhydride (HFBA) | N-(8-fluoroisoquinolin-3-yl)-2,2,3,3,4,4,4-heptafluorobutanamide | Produces derivatives with excellent chromatographic properties. nih.gov |

| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 8-Fluoro-N-(trimethylsilyl)isoquinolin-3-amine | Replaces labile hydrogens with stable trimethylsilyl (TMS) groups. iu.edu |

Computational Chemistry and Theoretical Insights into 8 Fluoroisoquinolin 3 Amine

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule from first principles. aps.org Applying these calculations to 8-Fluoroisoquinolin-3-amine would provide a deep understanding of its intrinsic characteristics.

Detailed Research Applications:

Molecular Orbital Analysis: Calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electron Density Distribution: These studies would map the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, this would highlight the influence of the electronegative fluorine atom and the electron-donating amine group on the isoquinoline (B145761) ring system.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. Regions of negative potential (red/yellow) would likely be associated with the nitrogen atoms and the fluorine atom, indicating sites for electrophilic attack or hydrogen bond donation.

Spectroscopic Properties: QM methods can predict spectroscopic data, such as IR, Raman, and NMR spectra. researchgate.net Comparing these theoretical spectra with experimental data serves as a powerful tool for structural confirmation.

Note on Data Table: A data table for this section would typically include calculated values for HOMO energy, LUMO energy, the HOMO-LUMO gap (in eV), dipole moment, and key atomic charges (e.g., on N3, F8). However, without specific published studies, this data cannot be generated.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. mdpi.com These methods are central to structure-based drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net For this compound, a docking study would involve:

Target Selection: Identifying a relevant protein target (e.g., a kinase or enzyme) where isoquinoline scaffolds have shown activity.

Binding Pose Prediction: Placing the ligand into the protein's active site in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses represent the most likely binding modes.

The results would identify key interactions, such as hydrogen bonds between the amine group or ring nitrogens and specific amino acid residues (e.g., aspartate, serine), or hydrophobic interactions involving the aromatic rings. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. ulisboa.pt An MD simulation treats atoms as classical particles and solves Newton's equations of motion, providing a view of the dynamic movements and conformational changes of the complex. osti.gov For a complex involving this compound, MD simulations would reveal:

Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the ligand remains stably bound in its initial docked pose.

Interaction Persistence: Analysis of the simulation trajectory can show how often and for how long specific hydrogen bonds or other interactions are maintained.

Conformational Changes: MD can show if the protein or ligand undergoes significant conformational changes upon binding, which can be crucial for biological function.

Note on Data Table: A representative data table would list potential protein targets (with PDB codes), the corresponding docking scores (kcal/mol), and the key interacting amino acid residues. As no specific docking studies for this compound have been published, this information is not available.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers methods to predict a molecule's reactivity and explore potential reaction mechanisms. For this compound, these theoretical insights would be valuable for synthetic chemistry and understanding its metabolic fate.

Methods and Insights:

Fukui Functions and Dual Descriptors: These concepts, derived from DFT, can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. This allows for a theoretical rationalization of regioselectivity in chemical reactions.

Transition State Theory: By mapping the potential energy surface of a proposed reaction, chemists can locate the transition state structures and calculate the activation energy barriers. This helps in determining the most favorable reaction pathway among several possibilities and predicting reaction kinetics. For instance, this could be applied to understand the mechanism of further functionalization of the this compound scaffold.

Conformation Analysis and Conformational Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. While the core isoquinoline ring system of this compound is largely rigid, the exocyclic amine group has rotational freedom.

Theoretical Approach:

Potential Energy Scan: A potential energy surface scan can be performed by systematically rotating the C-N bond of the amine group. By calculating the energy at each rotational angle (dihedral angle), a conformational energy profile can be generated.

Identification of Minima: The minima on this profile correspond to the most stable, low-energy conformers. The energy barriers between these minima indicate the ease of interconversion.

Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it fits into a protein's binding site. For this compound, this analysis would determine the most probable orientation of the amine group's hydrogen atoms relative to the aromatic ring, which could influence its hydrogen-bonding capabilities.

Note on Data Table: A data table for this section would list the key dihedral angles defining the stable conformers and their relative energies (in kcal/mol). This data is contingent on performing the specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can only be developed when sufficient experimental data for a set of structurally related compounds is available. bepls.com

Hypothetical Application: If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., IC50 values against a particular enzyme), a QSAR study could be performed as follows:

Data Collection: A dataset of molecules and their corresponding activities would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors would be calculated. These can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model would be rigorously tested using statistical validation techniques.

A validated QSAR model would be incredibly useful for predicting the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. Currently, the lack of a sufficient experimental dataset for this specific scaffold precludes the development of a QSAR model.

Future Research Directions and Perspectives for 8 Fluoroisoquinolin 3 Amine

Development of Novel and Efficient Synthetic Routes

Key areas for exploration include:

Transition-Metal Catalyzed C-H Activation/Annulation: Recent advances in rhodium(III)-catalyzed C-H activation have enabled the synthesis of isoquinolines from simple starting materials like aryl ketones and oximes. organic-chemistry.orgacs.org Adapting these methods for fluorinated precursors could provide a direct and efficient route.

Novel Cyclization Strategies: Investigating new intramolecular cyclization reactions of appropriately functionalized alkynes or aldehydes could offer alternative pathways. For instance, methods involving the cyclization of 2-alkynylbenzaldoximes followed by a deoxygenation step have proven effective for other isoquinoline (B145761) derivatives and could be adapted for this specific target. thieme-connect.de

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where multiple chemical bonds are formed in a single operation would significantly enhance efficiency. Such reactions, which might involve condensation, cyclization, and aromatization cascades, are highly desirable for library synthesis and large-scale production. organic-chemistry.org

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-H Activation/Annulation | High atom economy, use of simple precursors. | Regioselectivity control with fluorinated substrates, catalyst cost. |

| Intramolecular Cyclization | Good control over substitution patterns. | Synthesis of complex, functionalized linear precursors. |

| Multi-Component Reactions | High efficiency, reduced purification steps. | Optimization of complex reaction conditions, potential for side products. |

Expansion of Chemical Space through Advanced Derivatization

The 8-Fluoroisoquinolin-3-amine scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity. The primary amino group at the C3-position and the aromatic ring system are key handles for derivatization.

Future derivatization strategies should include:

N-Functionalization: The amino group can be readily modified through acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of functional groups. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacological activity.

C-H Functionalization: Direct C-H functionalization at other positions on the isoquinoline core (e.g., C1, C4, C5) can introduce new substituents. For example, copper-catalyzed C5-H bromination and difluoromethylation have been demonstrated on 8-aminoquinoline (B160924) amides, suggesting such strategies could be applied here. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the fluorine at the C8-position is generally stable, its reactivity could be exploited under specific conditions or with appropriate activation to introduce other functionalities, although this is less straightforward than derivatizing the amino group.

These derivatization approaches will enable the creation of large compound libraries for high-throughput screening against various biological targets.

| Derivatization Site | Reaction Type | Potential New Functionalities | Impact on Properties |

| C3-Amine | Acylation, Alkylation | Amides, secondary/tertiary amines, ureas | Modulates polarity, solubility, target interaction |

| C5-Position | C-H Functionalization | Alkyl, aryl, halogen groups | Alters steric and electronic profile |

| C1-Position | C-H Functionalization | Aryl, alkyl groups | Introduces new vectors for target binding |

Exploration of New Biological Targets and Mechanistic Insights

The isoquinoline and quinoline (B57606) scaffolds are present in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications for this compound derivatives. mdpi.comgoogle.com A key future direction is the systematic screening of this compound and its derivatives against diverse biological targets to identify novel activities.

Potential biological targets and areas of investigation include:

Kinase Inhibition: Many isoquinoline derivatives are known to inhibit protein kinases. Screening against a panel of kinases involved in cancer and inflammatory diseases could identify specific targets.

DNA/Topoisomerase Intercalation: Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. pharmafactz.commsdmanuals.com It is plausible that this compound derivatives could exhibit antibacterial or even anticancer activity through similar mechanisms.

G-Protein Coupled Receptors (GPCRs): Certain 6-aminoisoquinoline (B57696) compounds have been shown to influence the action of kinases regulated by GPCRs, suggesting that the 8-fluoro-3-amino isomer could also interact with this important receptor family. google.com

Antiprotozoal Activity: Aminoquinolines, such as chloroquine (B1663885) and primaquine, are cornerstone drugs for treating malaria. nih.govmdpi.com Derivatives of this compound should be evaluated for activity against Plasmodium species and other parasites like Leishmania.

Detailed mechanistic studies, including enzyme kinetics, cellular assays, and structural biology, will be essential to understand how these molecules interact with their biological targets and to guide further optimization.

Applications in Radiochemistry (e.g., ¹⁸F-labeling for PET imaging)

The presence of a fluorine atom in the molecule makes this compound an attractive candidate for developing positron emission tomography (PET) imaging agents. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) would allow for non-invasive in vivo imaging to study drug distribution, target engagement, and disease progression.

Future research in this area should focus on:

Development of ¹⁸F-Radiolabeling Methods: Two primary strategies could be pursued. The first involves a late-stage isotopic exchange reaction, where the stable ¹⁹F atom is swapped for ¹⁸F. The second, more robust approach would be to synthesize a suitable precursor (e.g., a nitro or trimethylstannyl derivative) at the 8-position and perform a nucleophilic substitution with [¹⁸F]fluoride.

Preclinical Imaging Studies: Once an ¹⁸F-labeled version of a biologically active derivative is developed, it can be used in animal models to visualize the distribution to target tissues (e.g., tumors, brain) and confirm engagement with the intended biological target. This provides invaluable pharmacokinetic and pharmacodynamic data early in the drug development process.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, the integration of modern automation and flow chemistry technologies is a promising avenue. Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and improved scalability.

Key applications include:

Automated Library Synthesis: Coupling a flow reactor system with automated purification and analysis platforms would enable the rapid generation of large libraries of derivatives for high-throughput screening.

Improved Reaction Optimization: Flow chemistry allows for rapid screening of reaction conditions (temperature, pressure, residence time, reagent stoichiometry), dramatically speeding up the optimization of synthetic steps.

Safer Handling of Hazardous Reagents: Many chemical transformations involve hazardous reagents or intermediates. The small reactor volumes in flow systems minimize the risks associated with these processes.

This approach would streamline the drug discovery pipeline, from initial synthesis to the identification of lead compounds.

Hybrid Systems and Conjugates Development for Targeted Research Applications

The functional handles on the this compound scaffold, particularly the C3-amino group, are ideal for creating hybrid molecules and conjugates. This strategy involves linking the core molecule to another functional moiety to enhance its properties or direct it to a specific biological location.

Future research should explore the development of:

Drug Conjugates: Linking a potent this compound derivative to a targeting ligand, such as an antibody or a peptide, could enable targeted delivery to cancer cells, reducing systemic toxicity.

Chemical Probes: Conjugating the scaffold to a fluorescent dye or a biotin (B1667282) tag would create chemical probes for use in cellular imaging, affinity chromatography, and target identification studies.

Peptide-Hybrid Molecules: The conjugation of amino acids or peptides to aminoquinolines has been shown to enhance antimalarial properties. mdpi.com This strategy could be employed to improve the cell permeability, metabolic stability, or target affinity of this compound derivatives.

These advanced applications would expand the utility of this scaffold beyond traditional small-molecule therapeutics into the realm of targeted agents and advanced research tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoroisoquinolin-3-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination via nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For example, lithiation of 3,4-dihydroisoquinoline followed by fluorination using Selectfluor® or KF in polar aprotic solvents (e.g., DMF) yields 8-fluoro intermediates, which are subsequently reduced to amines . Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and validated by HPLC with UV detection at 254 nm .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to verify fluorine incorporation and amine positioning. For instance, the ¹⁹F NMR signal for the 8-fluoro substituent appears as a singlet at ~-110 ppm in CDCl₃, while the amine proton resonates at δ 4.2–4.5 ppm in DMSO-d₆. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 163.1) .

Q. What in vitro assays are recommended to evaluate its antibacterial activity?

- Methodological Answer : Standard assays include bacterial DNA gyrase inhibition (via supercoiling assays) and MIC determination against Gram-negative strains (e.g., E. coli ATCC 25922). IC₅₀ values for gyrase inhibition are measured using fluorescence-based ATPase activity kits, with comparisons to ciprofloxacin (positive control). Activity discrepancies across strains may arise from efflux pump expression or target enzyme mutations .

Advanced Research Questions

Q. How does fluorine substitution at position 8 influence bioactivity compared to other halogenated analogues?

- Methodological Answer : Fluorine’s electronegativity enhances target binding via polar interactions with enzyme active sites. For example, this compound shows 2-fold higher gyrase inhibition (IC₅₀ = 0.49 µM) than 8-chloro analogues (IC₅₀ = 1.2 µM) due to improved hydrogen bonding with Ser84 in E. coli gyrase. Comparative SAR studies using X-ray crystallography or molecular docking (e.g., AutoDock Vina) can map binding affinities .

Q. What strategies resolve contradictions in reported anticancer efficacy across cell lines?

- Methodological Answer : Contradictions may stem from cell-specific uptake or metabolic activation. Use isotopically labeled compounds (e.g., ¹⁸F for PET tracking) to quantify intracellular accumulation. Pair this with transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., ABC transporters) and validate via CRISPR knockout models. Dose-response curves (72-hour MTT assays) should include apoptosis markers (e.g., caspase-3/7 activation) to distinguish cytostatic vs. cytotoxic effects .

Q. How can SAR studies guide the design of derivatives with enhanced anticancer activity?

- Methodological Answer : Focus on modifying the amine group (e.g., acylations or alkylations) to improve membrane permeability. For instance, N-methylation reduces polarity, enhancing blood-brain barrier penetration for CNS targets. In vitro kinase profiling (e.g., against CDK4/6 or EGFR) identifies off-target effects, while in vivo xenograft models (e.g., HCT-116 colorectal tumors) validate efficacy. Computational QSAR models (e.g., Schrödinger’s Maestro) predict ADMET properties .

Q. What mechanistic insights explain its dual antibacterial and anticancer activity?

- Methodological Answer : The compound’s planar structure enables intercalation into DNA, inducing double-strand breaks (γH2AX upregulation) and apoptosis in cancer cells. Concurrently, fluorine stabilizes binding to bacterial topoisomerases. Dual mechanisms are validated via comet assays (DNA damage) and bacterial resazurin viability assays. Synergistic studies with cisplatin or fluoroquinolones can quantify combinatorial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.